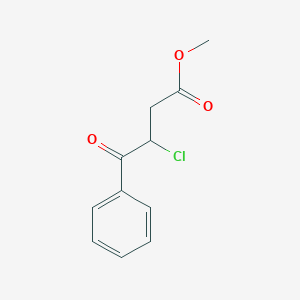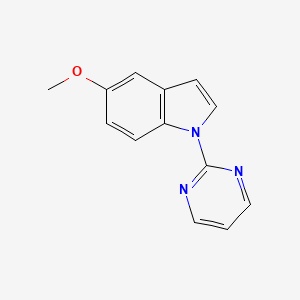![molecular formula C20H18ClN3O3 B14132721 4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 889778-32-9](/img/structure/B14132721.png)
4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexene ring with a carboxylic acid group, a chloro substituent, and an azo-linked phenyl group, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- typically involves multiple steps, starting with the preparation of the cyclohexene ring. The introduction of the carboxylic acid group can be achieved through oxidation reactions, while the chloro substituent is introduced via halogenation. The azo-linked phenyl group is synthesized through a diazotization reaction followed by azo coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chloro group.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted cyclohexene derivatives.
科学研究应用
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique structural properties.
作用机制
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with enzymes and receptors in biological systems. The chloro substituent can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Caffeine: Although structurally different, caffeine shares some chemical properties and is used in similar research contexts.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 4-chloro-6-[[[4-(2-phenyldiazenyl)phenyl]amino]carbonyl]- is unique due to its combination of a cyclohexene ring, carboxylic acid group, chloro substituent, and azo-linked phenyl group
属性
CAS 编号 |
889778-32-9 |
|---|---|
分子式 |
C20H18ClN3O3 |
分子量 |
383.8 g/mol |
IUPAC 名称 |
4-chloro-6-[(4-phenyldiazenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-6-11-17(20(26)27)18(12-13)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-10,17-18H,11-12H2,(H,22,25)(H,26,27) |
InChI 键 |
CVXYOMRBGWVZQG-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
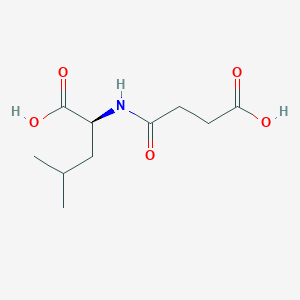
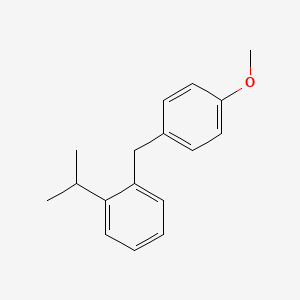
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
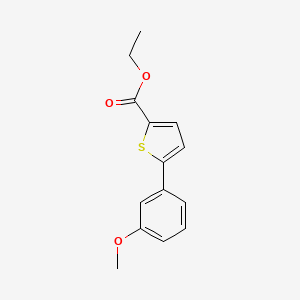
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
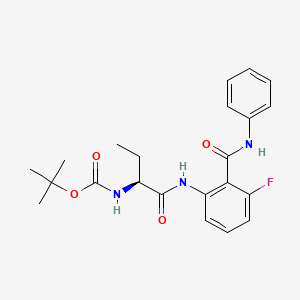
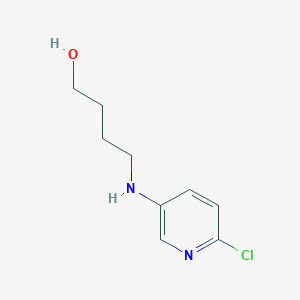
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
